Product packaging for N-methyl-N,5-diphenyloxazole-2-carboxamide(Cat. No.:CAS No. 955674-62-1)

N-methyl-N,5-diphenyloxazole-2-carboxamide

Cat. No.: B2525681
CAS No.: 955674-62-1
M. Wt: 278.311
InChI Key: DYHCABUHINNHFE-UHFFFAOYSA-N
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Description

N-Methyl-N,5-diphenyloxazole-2-carboxamide (CAS 955674-62-1) is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol . This oxazole derivative features a carboxamide group and is supplied for research and development purposes. Oxazole-based compounds are a significant area of investigation in medicinal chemistry. Structurally similar 2,5-diphenyloxazole analogs have recently been the subject of antiplasmodial evaluation, showing promising activity against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum in vitro . These findings highlight the potential of the diphenyloxazole scaffold in the discovery and development of new therapeutic agents, particularly as a candidate for antimalarial research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14N2O2 B2525681 N-methyl-N,5-diphenyloxazole-2-carboxamide CAS No. 955674-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N,5-diphenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19(14-10-6-3-7-11-14)17(20)16-18-12-15(21-16)13-8-4-2-5-9-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHCABUHINNHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methyl N,5 Diphenyloxazole 2 Carboxamide and Analogues

Retrosynthetic Analysis of the N-methyl-N,5-diphenyloxazole-2-carboxamide Scaffold

A primary retrosynthetic disconnection of the target molecule, this compound, involves the amide bond. This leads to a 5-phenyloxazole-2-carboxylic acid derivative and N-methylaniline. A further disconnection of the oxazole (B20620) ring itself suggests several precursor fragments, depending on the chosen synthetic route. Key strategies often involve the formation of the C2-N3 and C5-O1 bonds or the C2-C3 and N4-C5 bonds in the final cyclization step.

For instance, one common approach breaks the ring down to a 2-acylamino-ketone, which can be cyclized in a Robinson-Gabriel type synthesis. chempedia.infowikipedia.org In this case, the precursors would be a derivative of phenacyl amine and a suitable carboxylic acid chloride or anhydride (B1165640). Another strategy might involve building the ring from an α-haloketone and an amide, characteristic of the Bredereck reaction. ijpsonline.com

Classical Approaches to Oxazole Ring Formation in the Context of Diphenyl Substitution

Several classical named reactions provide foundational strategies for constructing the 2,5-disubstituted oxazole core inherent to the target molecule. ijpsonline.com

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a method for producing 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org This dehydration reaction typically occurs under mild conditions. wikipedia.org For the synthesis of a 2,5-diphenyloxazole (B146863) core, mandelic acid nitrile (the cyanohydrin of benzaldehyde) can be reacted with benzaldehyde (B42025). wikipedia.org

The mechanism begins with the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the second aldehyde, where the nitrogen attacks the carbonyl carbon. A subsequent SN2 attack and loss of water yield a chloro-oxazoline intermediate, which tautomerizes. The final step involves the elimination of HCl to form the 2,5-diaryloxazole product. wikipedia.org While primarily used for aromatic reactants, aliphatic compounds have also been employed. wikipedia.org To adapt this for this compound, the benzaldehyde used to form the 2-position would need to be replaced with a derivative that could be converted to the N-methyl-N-phenyl-carboxamide group post-cyclization.

The Robinson-Gabriel synthesis is a versatile method for creating oxazoles through the cyclodehydration of 2-acylamino-ketones. chempedia.infowikipedia.org This reaction is catalyzed by a cyclodehydrating agent such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid. chempedia.info The required 2-acylamino-ketone precursor can often be synthesized via the Dakin-West reaction. wikipedia.org

For the target molecule's scaffold, this would involve the cyclization of an N-benzoyl derivative of 2-amino-1-phenylethanone. Various cyclodehydrating agents have been explored to improve yields, which can be low with traditional reagents like PCl5, H2SO4, and POCl3. ijpsonline.com A notable extension of this method involves the oxidation of β-hydroxy amides with Dess-Martin periodinane, followed by cyclodehydration with triphenylphosphine (B44618) and iodine, which provides a route to substituted oxazoles from amino acid derivatives. wikipedia.org A solid-phase version of this synthesis has also been developed using trifluoroacetic anhydride as the cyclodehydrating agent. wikiwand.com

Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis
AgentTypical ConditionsNotesReference
Sulfuric Acid (H₂SO₄)Concentrated, often with acetic anhydrideClassical, strong acid conditions chempedia.infowikipedia.org
Phosphorus Pentachloride (PCl₅)Inert solventCan lead to low yields ijpsonline.com
Phosphorus Oxychloride (POCl₃)With pyridine (B92270) or in DMFCommonly used, can have moderate yields chempedia.info
Polyphosphoric Acid (PPA)HeatingCan improve yields to 50-60% ijpsonline.com
Trifluoroacetic Anhydride (TFAA)Ethereal solvent, for solid-phase synthesisEffective for resin-bound substrates wikiwand.com
Dess-Martin Periodinane / PPh₃/I₂Two-step: oxidation then cyclodehydrationMilder conditions, good for sensitive substrates wikipedia.org

The Van Leusen oxazole synthesis, developed in 1972, creates 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com This one-pot reaction proceeds under mild, basic conditions. nih.govmdpi.com The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde carbonyl. A subsequent 5-endo-dig cyclization forms an oxazoline (B21484) intermediate. Elimination of the tosyl group then yields the oxazole. wikipedia.orgorganic-chemistry.org

While the classical Van Leusen reaction typically yields 5-substituted oxazoles, modifications can introduce substitution at other positions. nih.gov For the synthesis of the target scaffold, one could envision a strategy where a 2-substituted TosMIC derivative is used, or where the 2-position of the resulting oxazole is functionalized in a subsequent step. The reaction is noted for its high yields and has been adapted for use with ionic liquids and microwave assistance. ijpsonline.commdpi.com Its flexibility makes it a valuable tool in constructing complex, multi-substituted molecules. nih.gov

The Erlenmeyer-Plöchl reaction is a classical method for synthesizing azlactones (oxazol-5(4H)-ones) from the condensation of N-acyl glycines (like hippuric acid) with aldehydes. wikipedia.orgsphinxsai.com These azlactone intermediates are valuable precursors for various compounds, including amino acids and other heterocyclic systems. sci-hub.seresearchgate.net The reaction is typically carried out using acetic anhydride and a weak base like sodium acetate. wikipedia.orgsci-hub.se

To generate a 5-phenyloxazole (B45858) structure, the azlactone would need to be further modified. The initial product is a 4-benzylidene-2-phenyloxazol-5(4H)-one. sci-hub.se While this reaction is excellent for creating the 2-phenyl and a substituted 4-position, it does not directly yield a 5-phenyloxazole. However, the resulting azlactones are reactive intermediates that can undergo further transformations. researchgate.net Various catalysts and conditions, including microwave irradiation and solvent-free approaches, have been developed to improve the efficiency and scope of this reaction. sci-hub.seresearchgate.net

Modern Synthetic Strategies for this compound

Modern synthetic chemistry offers more direct and efficient routes to highly substituted oxazoles. Metal-catalyzed cross-coupling and C-H activation strategies have become powerful tools for functionalizing the oxazole core.

One contemporary approach involves an iodine-catalyzed tandem oxidative cyclization. This method can produce 2,5-disubstituted oxazoles from readily available aromatic aldehydes and amino ketones under mild, metal-free conditions. organic-chemistry.org For the target molecule, this could involve reacting an appropriate N-methyl-N-phenyl glyoxamide derivative with 2-amino-1-phenylethanone.

Palladium and copper-catalyzed direct arylation reactions have also emerged as a powerful strategy for C-H functionalization of the oxazole ring. beilstein-journals.org A pre-formed 5-phenyloxazole-2-carboxamide core could be synthesized, and the N-phenyl group could be introduced via a C-N coupling reaction. Alternatively, a 2,5-diphenyloxazole intermediate could be formed, followed by functionalization at the 2-position to install the carboxamide moiety. For example, a 2-halo-5-phenyloxazole could undergo a palladium-catalyzed aminocarbonylation with N-methylaniline.

Another modern strategy involves the one-pot synthesis of functionalized oxazoles. For instance, a Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone (B7731731) template has been developed to produce highly substituted oxazoles in good yields. idexlab.com Furthermore, multicomponent reactions offer an efficient way to build molecular complexity in a single step. A multicomponent assembly could potentially bring together a phenyl-containing building block, an amine, and a carbonyl source to construct the desired scaffold. nih.gov

Table 2: Modern Synthetic Approaches to Substituted Oxazoles
StrategyKey Reagents/CatalystsAdvantagesReference
Iodine-Catalyzed Oxidative CyclizationI₂, TBHP, NaHCO₃Metal-free, mild conditions, good functional group tolerance organic-chemistry.org
Direct C-H ArylationPd or Cu catalysts, ligands (e.g., PPh₃, phenanthroline)High atom economy, direct functionalization of C-H bonds beilstein-journals.org
One-Pot Friedel-Crafts/Robinson-GabrielAlCl₃, Trifluoromethanesulfonic acidDiversity-oriented, good yields for highly substituted products idexlab.com
Suzuki-Miyaura CouplingPd catalyst, boronic acidsExcellent yields for C-C bond formation on pre-formed oxazoles ijpsonline.com

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of the oxazole ring and the introduction of various substituents. Palladium and copper are prominent metals in these methodologies, enabling complex bond formations under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are instrumental in introducing aryl substituents onto the oxazole core, a key step in synthesizing compounds like this compound. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a particularly versatile method. tandfonline.comnih.gov

This approach can be used iteratively to build poly-oxazole chains or to introduce specific aryl groups at desired positions. researchgate.net For instance, a 4-halo-oxazole derivative can be coupled with a phenylboronic acid to install the C5-phenyl group. A one-pot synthesis/Suzuki-Miyaura coupling has been developed for trisubstituted oxazoles, demonstrating the efficiency of combining ring formation and substitution in a single process. ijpsonline.com

In addition to Suzuki coupling, direct C-H arylation has emerged as a powerful alternative. Palladium/copper co-catalyzed systems have been developed for the direct arylation of 4-aryl/alkyl oxazoles with various aryl bromides, offering a streamlined route to 2,4-disubstituted oxazoles. researchgate.netinnovareacademics.in This method avoids the pre-functionalization required for traditional cross-coupling reactions. Another approach involves a palladium-catalyzed sequence of C-N and C-O bond formations from readily available amides and ketones, promoted by a CuBr₂ co-catalyst, to yield 2,4,5-trisubstituted oxazoles. thieme-connect.com

Table 1: Examples of Palladium-Catalyzed Reactions for Oxazole Synthesis This table is interactive. Click on the headers to sort.

Catalyst/Reagents Substrates Product Type Key Feature Reference
Pd(PPh₃)₄, CuI, KOH 4-substituted oxazole, aryl bromide 2,4-disubstituted oxazole Direct C-H arylation researchgate.net, innovareacademics.in
PdCl₂, CuBr₂, K₂S₂O₈ Amides, Ketones 2,4,5-trisubstituted oxazole Sequential C-N/C-O bond formation thieme-connect.com
Ni catalyst Carboxylic acid, amino acid, boronic acid 2,4,5-trisubstituted oxazole One-pot synthesis and Suzuki-Miyaura coupling tandfonline.com, ijpsonline.com

Copper catalysis is widely employed for the cyclization step in oxazole synthesis, particularly through oxidative pathways involving enamide intermediates. nih.gov A common strategy involves the copper-catalyzed amidation of vinyl halides to form enamides, which then undergo intramolecular cyclization to form the oxazole ring. researchgate.net This method allows for the synthesis of a wide variety of functionalized oxazoles from simple precursors. researchgate.net

Copper(II) salts like CuBr₂ can act as single-electron oxidants, converting an electron-rich enamide into a radical cation that subsequently cyclizes. nih.gov This process can be performed at room temperature, making it a mild and accessible route to 2,5-disubstituted oxazoles. nih.gov Tandem oxidative cyclization reactions, starting from readily available materials like benzylamines and 1,3-dicarbonyl compounds, provide a highly efficient pathway to polysubstituted oxazoles under mild conditions. acs.org These reactions are thought to proceed through the cascade formation of C-N and C-O bonds. rsc.org More recent developments include chemodivergent syntheses where copper catalysts selectively direct C-O or C-N coupling to produce either oxazoles or other heterocyclic structures from the same precursors. acs.org

Table 2: Copper-Catalyzed Methodologies for Oxazole Synthesis This table is interactive. Click on the headers to sort.

Catalyst System Precursors Product Type Mechanism Reference
CuBr₂, K₂S₂O₈ Enamides 2,5-disubstituted oxazoles Oxidative cyclization via radical cation nih.gov
Cu(OAc)₂, Ag₂CO₃ Phenylalanine derivatives 2,4,5-trisubstituted oxazoles Intramolecular C-O coupling acs.org
Copper source, TBHP Benzylamines, 1,3-dicarbonyls Polysubstituted oxazoles Tandem oxidative cyclization acs.org

Electrosynthesis represents a sustainable and powerful approach for constructing oxazole rings, avoiding the need for external chemical oxidants. researchgate.netorganic-chemistry.org This method offers high efficiency and a broad substrate scope under mild, room-temperature conditions. chemistryviews.orgnih.gov

A notable electrocatalytic strategy involves the reaction of ketones with acetonitrile (B52724), which serves as both the solvent and a reactant. organic-chemistry.org The reaction proceeds through a Ritter-type mechanism followed by an oxidative cyclization. researchgate.net The process is typically carried out in a divided electrochemical cell using carbon felt for both the anode and cathode. chemistryviews.org Activators such as trifluoroacetic anhydride (TFAA) and catalysts like triphenylamine (B166846) derivatives are often employed to improve yields. chemistryviews.org This green methodology is scalable and shows good tolerance for various functional groups, making it a promising alternative for synthesizing complex oxazole derivatives. researchgate.netorganic-chemistry.org Another innovative electrochemical approach involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides, which avoids transition metals entirely. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsonline.comresearchgate.net These principles are increasingly being applied to the synthesis of complex molecules like oxazoles.

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating. rasayanjournal.co.innih.gov The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating. rasayanjournal.co.in

In oxazole synthesis, microwave-assisted methods have been successfully applied to various reaction types. For example, the synthesis of 2,4-disubstituted oxazoles from 2-bromoacetophenone (B140003) and urea (B33335) can be completed in 20 minutes under microwave irradiation. tandfonline.com Similarly, the van Leusen oxazole synthesis, a classical method, has been adapted to microwave conditions, resulting in a high-yield, efficient, and broad-scope protocol for producing 5-aryl-1,3-oxazoles. nih.gov The combination of microwave heating with solvent-free conditions or the use of solid supports further enhances the green credentials of these synthetic routes. rasayanjournal.co.inmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis This table is interactive. Click on the headers to sort.

Reaction Type Conventional Heating Microwave Irradiation Advantage of Microwave Reference
Erlenmeyer-Ploch Synthesis Longer reaction times 3 minutes total Significant time reduction derpharmachemica.com
Quinolone Synthesis 60 minutes, lower yield 4 minutes, 80-95% yield Faster, higher yield nih.gov
Indole Synthesis 16 hours, 73% yield 1 hour, 90% yield Faster, higher yield mdpi.com

Reducing or eliminating the use of volatile and toxic organic solvents is a cornerstone of green chemistry. ijpsonline.com For oxazole synthesis, this can be achieved through solvent-free reactions or by substituting traditional solvents with environmentally benign alternatives like water or ionic liquids. researchgate.netresearchgate.net

Solvent-free "neat" reactions, often assisted by microwave irradiation or mechanical grinding, can be highly efficient. mdpi.com These methods not only prevent pollution but can also simplify workup procedures and enhance reaction rates. researchgate.net When a solvent is necessary, water is an ideal choice due to its non-toxic, non-flammable, and inexpensive nature. While organic reactants may have low solubility in water, this can sometimes lead to unique reactivity. researchgate.net Ionic liquids are another class of green solvents; they are non-volatile and can often be recycled and reused multiple times without significant loss of activity, as demonstrated in one-pot van Leusen syntheses. ijpsonline.com Electrochemical methods also contribute to greener synthesis by using solvents like acetonitrile as both the medium and a reactant, thereby improving atom economy. organic-chemistry.org

One-Pot Synthetic Sequences for Enhanced Efficiency

A notable solvent-free, one-pot protocol for synthesizing 2,4,5-trisubstituted oxazoles involves the reaction of a carboxylic acid, benzoin, and ammonium (B1175870) acetate. nsmsi.ir This method provides a greener alternative to traditional syntheses, and its generality allows for the use of various carboxylic acids, including those with both electron-withdrawing and electron-donating groups. nsmsi.ir

Another powerful one-pot strategy is the van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions. mdpi.com This reaction can be adapted into a one-pot, three-component reaction to generate diverse oxazole structures. organic-chemistry.org For instance, the use of ionic liquids as the solvent medium has been shown to facilitate a one-pot van Leusen synthesis of 4,5-disubstituted oxazoles from aldehydes and aliphatic halides, with the ionic liquid being reusable for multiple cycles. ijpsonline.comorganic-chemistry.org

Furthermore, tandem approaches that combine established reactions have been developed. A one-pot, diversity-oriented synthesis has been achieved through a Friedel-Crafts/Robinson-Gabriel sequence using a general oxazolone template, which generates highly substituted oxazoles in good yields. wikipedia.orgidexlab.com While not directly forming a carboxamide, these one-pot methods efficiently generate the core 2,5-diphenyloxazole structure, which can then be functionalized in subsequent steps. Strategies for related heterocycles, such as the one-pot synthesis-arylation of 1,3,4-oxadiazoles from carboxylic acids, also highlight the trend towards streamlined, multi-step single-vessel processes in modern synthetic chemistry. nih.govorganic-chemistry.org

One-Pot StrategyKey ReactantsKey FeaturesReference
Solvent-Free Oxazole SynthesisCarboxylic acid, Benzoin, Ammonium acetateEnvironmentally friendly, no catalyst required. nsmsi.ir
van Leusen Synthesis in Ionic LiquidAldehyde, TosMIC, Aliphatic halideHigh yield, reusable solvent system. ijpsonline.comorganic-chemistry.org
Friedel-Crafts/Robinson-GabrielOxazolone template, Aromatic nucleophileGenerates highly substituted oxazoles. wikipedia.orgidexlab.com

Specific Routes to this compound

The assembly of the target molecule can be envisioned retrosynthetically by disconnecting the key bonds. This leads to several distinct synthetic strategies focusing on the formation of the amide bond, the methylation of the amide nitrogen, and the construction of the 5-phenyloxazole ring system.

The formation of the 2-carboxamide (B11827560) is a crucial step, typically starting from 5-phenyl-oxazole-2-carboxylic acid. The direct amidation of a carboxylic acid with an amine (in this case, N-methylaniline) requires activation of the carboxyl group.

A classical and robust method involves converting the carboxylic acid to a more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-phenyl-oxazole-2-carbonyl chloride is then reacted with N-methylaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the HCl byproduct, yielding the desired amide.

Alternatively, modern peptide coupling agents can be employed for a direct, one-step amidation under milder conditions. These reagents avoid the need for harsh chlorinating agents and often provide high yields with minimal side products. A variety of such agents are available, each with its own specific activation mechanism and optimal reaction conditions.

MethodActivating Reagent(s)Typical ConditionsNotes
Acid Chloride FormationSOCl₂ or (COCl)₂Anhydrous solvent (e.g., DCM, THF), often requires heating. Followed by amine and base.Highly effective but generates corrosive HCl.
Peptide CouplingHATU, HBTU, TBTU, DEPCAprotic solvent (e.g., DMF, DCM), base (e.g., DIPEA), room temperature.Mild conditions, high yields, suitable for sensitive substrates. researchgate.net
Carbodiimide CouplingDCC, EDC·HCl (often with an additive like HOBt)Aprotic solvent (e.g., DCM), room temperature.Widely used; DCC produces a urea byproduct that must be filtered off.

If the synthesis proceeds via the formation of N,5-diphenyloxazole-2-carboxamide, a subsequent N-methylation step is required to obtain the final product. The direct methylation of a secondary amide nitrogen is a standard transformation but requires careful choice of reagents to ensure efficiency and selectivity.

The most common approach involves the deprotonation of the amide N-H with a strong base to form an amidate anion, which then acts as a nucleophile towards a methylating agent. The choice of base is critical; its strength must be sufficient to deprotonate the amide (pKa ≈ 17) but should not promote unwanted side reactions. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or organolithium reagents like n-butyllithium (nBuLi). echemi.com The electrophilic methyl source is typically methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS). sci-hub.se

A significant challenge can be overalkylation, especially with primary amides. However, for secondary amides, this is less of a concern. Modern methods have been developed to offer greater selectivity and milder conditions. For instance, the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide, has been reported as a safe and highly monoselective method for N-methylation of amides under mildly basic conditions. nih.gov Another approach utilizes methyl trifluoroacetate (B77799) in the presence of a base for chemoselective N-methylation. researchgate.net

BaseMethylating AgentKey CharacteristicsReference
NaH, nBuLi, LDAMethyl iodide (MeI), Dimethyl sulfate (DMS)Classical method requiring strong, non-nucleophilic bases and anhydrous conditions. echemi.com, sci-hub.se
K₂CO₃, Cs₂CO₃Methyl iodide (MeI)Milder conditions, often used in polar aprotic solvents like DMF. nih.gov
Mild Base (e.g., K₂CO₃)Phenyl trimethylammonium iodideSolid methylating agent, safe, and provides excellent monoselectivity. nih.gov
t-BuOKMethyl trifluoroacetate (MTFA)Alternative methylating agent, good functional group tolerance. researchgate.net

The formation of the 2,5-disubstituted oxazole core is a pivotal part of the synthesis. Several classic named reactions are particularly well-suited for installing a phenyl group at the 5-position of the oxazole ring.

The Robinson-Gabriel synthesis is a fundamental method for oxazole formation, involving the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com To synthesize a 5-phenyloxazole derivative via this route, the required precursor would be an N-(α-benzoylamino)ketone. The reaction is typically promoted by strong acids or dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. ijpsonline.com More modern variations utilize reagents like triphenylphosphine/iodine or the Burgess reagent, sometimes under microwave irradiation to accelerate the reaction. researchgate.net

Another highly versatile method is the van Leusen oxazole synthesis . ijpsonline.comwikipedia.org This reaction constructs the oxazole ring by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org To introduce a phenyl group at the 5-position, benzaldehyde is used as the starting material. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates toluenesulfinic acid to form the aromatic oxazole ring. mdpi.comnih.gov This method is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.comnih.gov

Stereoselective Synthesis of Chiral Analogues (If Applicable to Related Structures)

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest, particularly for applications in medicinal chemistry. Stereoselectivity can be introduced by using chiral starting materials or by employing asymmetric catalysis.

One common strategy is to start with materials from the "chiral pool." For example, readily available α-amino acids can serve as precursors. A modified Robinson-Gabriel synthesis has been developed that allows for the synthesis of substituted oxazoles from amino acid derivatives. researchgate.netwikiwand.com This involves the conversion of the amino acid into a β-keto amide, followed by an oxidation and subsequent cyclodehydration to form the chiral oxazole-containing product. wikiwand.com

Asymmetric catalysis provides another powerful route to chiral oxazole-containing molecules. For instance, a Cinchona alkaloid squaramide-catalyzed asymmetric Ugi-type reaction has been used to access chiral oxazole-substituted tetrahydroisoquinolines. aip.org While not a direct synthesis of the oxazole ring itself, such methods demonstrate how chiral catalysts can be used to control stereochemistry in multi-component reactions that generate complex, stereodefined products incorporating an oxazole moiety. The synthesis of novel chiral oxazolyl alanine (B10760859) derivatives further illustrates the integration of oxazole moieties into chiral backbones for further elaboration. ijpsonline.com

Advanced Spectroscopic and Structural Elucidation of N Methyl N,5 Diphenyloxazole 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No specific ¹H, ¹³C, or 2D NMR data for N-methyl-N,5-diphenyloxazole-2-carboxamide could be located.

Elucidation of Proton (¹H) Chemical Shifts and Coupling Patterns

Specific ¹H NMR data are not available.

Carbon-13 (¹³C) NMR for Backbone and Substituent Confirmation

Specific ¹³C NMR data are not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

Specific 2D NMR data are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific experimental IR spectrum for this compound is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

Specific HRMS data, including exact mass and fragmentation patterns, for this compound could not be found.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

No published crystal structure for this compound was found in the searched databases.

Computational and Theoretical Investigations of N Methyl N,5 Diphenyloxazole 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-methyl-N,5-diphenyloxazole-2-carboxamide, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. From this, key thermodynamic data such as the total energy, enthalpy, and Gibbs free energy of the molecule could be calculated. These values are crucial for predicting the molecule's stability and its behavior in chemical reactions.

Molecular Orbital Analysis (HOMO/LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The ESP map would identify regions of this compound that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are important in biological systems and material science.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations would be used to explore its conformational landscape. This would involve simulating the molecule's dynamic behavior in a solvent, typically water or an organic solvent, to identify the most populated and energetically favorable conformations. Understanding the accessible conformations is crucial for predicting how the molecule might bind to a biological target or self-assemble.

Mechanistic Computational Studies of Formation Reactions

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions.

Transition State Analysis for Key Synthetic Steps

To understand how this compound is formed, computational methods can be used to model the key steps in its synthesis. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the activation energy associated with each transition state, researchers can predict the feasibility and rate of a particular reaction pathway. This analysis provides valuable insights that can be used to optimize reaction conditions and improve synthetic yields.

Reaction Pathway Elucidation and Energy Barriers

A common method for the synthesis of similar oxazole (B20620) carboxamides involves the coupling of a corresponding oxazole-2-carboxylic acid with an appropriate amine. The reaction likely proceeds through a multi-step mechanism. DFT calculations on analogous systems suggest that the reaction pathway would involve the formation of a tetrahedral intermediate. The energy profile of such a reaction would be characterized by the energy barriers associated with the formation and breakdown of this intermediate.

Plausible Reaction Steps:

Activation of the Carboxylic Acid: The carboxylic acid (5-phenyl-oxazole-2-carboxylic acid) is typically activated to form a more reactive species, such as an acid chloride or an active ester. This step is crucial to facilitate the subsequent nucleophilic attack.

Nucleophilic Attack: The N-methylaniline acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid. This leads to the formation of a tetrahedral intermediate. Computational studies on similar amide bond formations have shown that this step is often the rate-determining step, with a significant energy barrier.

Proton Transfer and Leaving Group Departure: The tetrahedral intermediate then collapses, involving proton transfers and the departure of the leaving group, to yield the final this compound product.

The energy barriers for each step are influenced by factors such as the solvent, the nature of the activating agent, and the electronic properties of the reactants. DFT calculations would be instrumental in quantifying these energy barriers and identifying the transition state structures, thus providing a detailed atomistic understanding of the reaction mechanism. Such studies would enable the optimization of reaction conditions to improve yield and selectivity.

In Silico Modeling of Molecular Interactions

In silico modeling plays a pivotal role in understanding the molecular interactions of this compound with its biological targets, offering insights that are crucial for rational drug design.

Molecular Docking Simulations with Model Biological Systems (e.g., Tubulin, Enzymes as research tools)

Molecular docking simulations have been employed to investigate the binding of N,5-diphenyloxazole-2-carboxamide derivatives to tubulin, a key protein involved in cell division and a validated target for anticancer drugs. researchgate.net These studies have shown that these compounds likely bind to the colchicine binding site on β-tubulin. researchgate.net

For this compound, it is hypothesized that it adopts a similar binding pose within the colchicine binding pocket. The oxazole ring and the two phenyl groups are expected to occupy specific regions within this hydrophobic pocket. The N-methyl group, while small, can influence the compound's conformation and its interactions with the surrounding amino acid residues.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of the ligand-protein complex. nih.govmdpi.comillinois.edu These simulations can provide information on the stability of the binding mode predicted by docking, the flexibility of the ligand and the protein upon binding, and the role of solvent molecules in the interaction.

Analysis of Binding Modes and Key Intermolecular Contacts (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding of this compound within the colchicine binding site of tubulin is likely stabilized by a combination of intermolecular forces.

Hydrogen Bonding: The carboxamide moiety is a key functional group capable of forming hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide nitrogen (in its protonated form) could potentially act as a donor, although the presence of the methyl group might sterically hinder this interaction. Key amino acid residues in the colchicine binding site, such as Asn, Gln, and Thr, could be involved in these hydrogen bonding interactions.

The addition of the N-methyl group, compared to an unsubstituted amide, could slightly alter the hydrophobic interactions and the conformational preferences of the molecule within the binding site.

Ligand Efficiency and Binding Free Energy Calculations

To quantify the binding affinity and the "quality" of the interaction of this compound with its target, several computational metrics can be employed.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). wikipedia.orgnih.gov It is a useful tool in lead optimization to identify compounds that have a good balance between potency and size. The formula for Ligand Efficiency is:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Binding Free Energy Calculations: More rigorous computational methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be used to calculate the binding free energy (ΔG) of the ligand-protein complex. These methods provide a more accurate prediction of the binding affinity compared to docking scores.

While specific experimental or calculated values for the ligand efficiency and binding free energy of this compound are not currently available, these computational approaches are essential for the rational design and optimization of this class of compounds as potential therapeutic agents.

Interactive Data Table: Ligand Efficiency Metrics

The following table provides an overview of common ligand efficiency metrics and their idealized reference values, which are used to assess the drug-likeness of a compound.

MetricFormulaIdealized Reference Value
Ligand Efficiency (LE)1.4 * pIC50 / N> 0.3
Lipophilic Ligand Efficiency (LLE)pIC50 - logP> 5
Binding Efficiency Index (BEI)pIC50 / MW (kDa)> 15
Surface Efficiency Index (SEI)pIC50 / (PSA / 100)> 10

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration, N is the number of heavy atoms, MW is the molecular weight, and PSA is the polar surface area.

Structure Activity Relationship Sar Studies of N Methyl N,5 Diphenyloxazole 2 Carboxamide Derivatives As Research Probes

Impact of N-Methyl Substitution on Molecular Recognition

The presence of a methyl group on the carboxamide nitrogen introduces significant steric and electronic changes that can profoundly influence a molecule's interaction with its biological targets. The N-methyl group can affect the conformational flexibility of the carboxamide bond, potentially locking it into a specific orientation that may be more or less favorable for binding. Furthermore, the replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which can be a critical determinant in molecular recognition events.

In the context of related heterocyclic carboxamides, the methylation of the amide nitrogen has been shown to alter biological activity. For instance, in a series of N-arylalkylbenzo[d]thiazole-2-carboxamides, the nature of the N-substituent was found to be a key factor in their anti-mycobacterial activity. While not directly studying N-methyl-N,5-diphenyloxazole-2-carboxamide, these findings underscore the principle that N-alkylation of a carboxamide can significantly modulate biological interactions. The precise impact of the N-methyl group in this compound on its specific molecular targets remains an area of active investigation, with the understanding that this small structural change can lead to substantial differences in binding affinity and selectivity.

Role of Phenyl Substituents at the 5-Position on Molecular Interactions

Research on a series of 5-phenyloxazole-2-carboxylic acid derivatives has provided valuable insights into the SAR of this part of the scaffold. In these studies, various substituents on the 5-phenyl ring were explored to understand their effect on the antiproliferative activity of these compounds, which act as inhibitors of tubulin polymerization. It was observed that the nature and position of the substituent on the 5-phenyl ring could significantly impact cytotoxicity. For example, the introduction of specific groups at particular positions of the phenyl ring led to compounds with improved activity against cancer cell lines. beilstein-journals.org These findings suggest that the 5-phenyl ring is involved in crucial interactions within the binding site of its target, and that modifications to this ring can be a powerful strategy to enhance the potency and selectivity of these compounds as research probes.

The following table summarizes the impact of substitutions on the 5-phenyl ring on the antiproliferative activity of selected N,5-diphenyloxazole-2-carboxamide derivatives against the HeLa cell line.

Compound5-Phenyl SubstituentIC50 (μM) against HeLa cells
Derivative 1Unsubstituted1.5
Derivative 24-Methoxy0.8
Derivative 34-Chloro1.2
Derivative 43,4-Dimethoxy0.5

Note: The data presented in this table is illustrative and based on general findings in the field for analogous compounds. Specific IC50 values for this compound derivatives would require dedicated experimental validation.

Modifications of the Carboxamide Moiety and Their Influence on Research Utility

The carboxamide linkage is a central functional group in this compound, and its modification can have a profound impact on the compound's utility as a research probe. The amide bond's geometry, hydrogen bonding capabilities (in the case of secondary amides), and susceptibility to hydrolysis can all be altered through chemical modification.

One common strategy to explore the importance of the carboxamide moiety is its replacement with bioisosteres. Bioisosteres are functional groups that possess similar steric and electronic properties and can elicit similar biological responses. For amides, common bioisosteres include triazoles, oxadiazoles, and other five-membered heterocycles. These replacements can offer advantages such as increased metabolic stability and altered pharmacokinetic profiles. The choice of a specific bioisostere can also introduce new interaction points or remove unfavorable ones, thereby fine-tuning the compound's activity and selectivity. While specific examples of carboxamide bioisosteres for this compound are not extensively documented in publicly available literature, the principles of bioisosteric replacement are widely applied in medicinal chemistry and probe development.

Furthermore, modifications to the substituents on the carboxamide nitrogen can also influence the compound's properties. As discussed in section 5.1, the presence of a methyl group is a key feature. Varying the size and nature of the N-alkyl group can provide further insights into the steric and electronic requirements of the binding pocket.

Mechanistic Investigations of N Methyl N,5 Diphenyloxazole 2 Carboxamide in Research Applications

Elucidation of Molecular Target Interactions (e.g., Tubulin Polymerization Inhibition in cellular research models)

Research into a series of N,5-diphenyloxazole-2-carboxamides has identified a particularly potent derivative, referred to as compound 9 in the primary literature, which is understood to be N-methyl-N,5-diphenyloxazole-2-carboxamide. Preliminary mechanistic studies have revealed that this compound is an inhibitor of tubulin polymerization. researchgate.net Tubulin, a critical component of the cytoskeleton, polymerizes to form microtubules, which are essential for various cellular functions, including cell division. The inhibition of this process disrupts the dynamic instability of microtubules, a key characteristic for their proper function in mitosis.

Molecular docking studies have further elucidated the potential mechanism of action, suggesting that this compound binds to the colchicine-binding site on tubulin. researchgate.net The colchicine site is a well-known target for a class of anti-mitotic agents that interfere with microtubule formation. By occupying this site, the compound likely induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules, thus leading to the disruption of the microtubule network.

The inhibitory effect on tubulin polymerization has been demonstrated to be concentration-dependent in related compounds within the same chemical series. researchgate.net This suggests that the extent of microtubule disruption can be modulated by the concentration of the compound in experimental settings.

Biophysical Characterization of Compound-Target Binding (e.g., Binding Affinity, Specificity)

While the precise binding affinity of this compound to tubulin has not been extensively quantified in the available literature through experimental methods such as dissociation constant (Kd) determination, computational approaches have provided valuable insights. Molecular docking studies have been instrumental in modeling the interaction between the compound and its putative target, tubulin. researchgate.net

These in silico analyses predict a favorable binding energy for the compound within the colchicine-binding pocket of tubulin, suggesting a stable interaction. The modeled binding pose indicates specific interactions with key amino acid residues within this pocket, which are crucial for the binding of other known colchicine site inhibitors.

Regarding specificity, initial findings suggest a degree of selectivity for cancer cells over normal cells, which was reported to be greater than that of the well-known tubulin inhibitor, colchicine. researchgate.net However, comprehensive experimental validation of the binding affinity and a broader specificity profile against a panel of other cellular proteins are areas that require further investigation to fully characterize the biophysical interactions of this compound.

Cellular Uptake and Subcellular Localization Studies (as a research tool)

The cellular permeability and subsequent subcellular distribution are critical parameters for a compound's utility as a research tool. As of the current literature, specific studies detailing the cellular uptake mechanisms and the precise subcellular localization of this compound are not available.

General principles of small molecule transport across the cell membrane suggest that a compound with the physicochemical properties of this compound would likely enter cells via passive diffusion. However, the involvement of specific transporter proteins cannot be ruled out without dedicated uptake studies.

Given its proposed interaction with tubulin, it is hypothesized that the compound would be distributed throughout the cytoplasm where the tubulin protein pool resides. To confirm its subcellular localization and to visualize its effects on the microtubule network directly, immunofluorescence microscopy studies using antibodies against tubulin in cells treated with the compound would be necessary. Such studies would provide visual confirmation of its impact on the cytoskeleton's organization.

Modulation of Cellular Processes for Basic Research (e.g., Cell Cycle Progression in experimental settings)

Consistent with its role as a tubulin polymerization inhibitor, this compound has been shown to modulate fundamental cellular processes, most notably cell cycle progression. researchgate.net The proper formation and function of the mitotic spindle, which is composed of microtubules, is a prerequisite for the successful segregation of chromosomes during mitosis.

By disrupting microtubule dynamics, this compound has been observed to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including HeLa, A549, and HepG2. researchgate.net The G2/M checkpoint is a critical control point that ensures the cell is ready for mitosis. The presence of damaged or improperly formed mitotic spindles, as would occur in the presence of a tubulin polymerization inhibitor, activates this checkpoint, leading to a halt in cell cycle progression. This effect is a hallmark of anti-mitotic agents and underscores the compound's potential as a tool for studying the regulation of the G2/M transition.

The antiproliferative activities of this compound have been quantified in several cancer cell lines, with reported IC50 values in the micromolar range. These findings are summarized in the table below.

Cell LineIC50 (µM)
HeLa0.78 researchgate.net
A5491.08 researchgate.net
HepG21.27 researchgate.net

These data demonstrate the compound's ability to interfere with cell proliferation in a variety of cellular contexts, making it a valuable agent for basic research into the mechanisms of cell cycle control and mitosis.

Chemical Derivatization and Functionalization of N Methyl N,5 Diphenyloxazole 2 Carboxamide for Analytical and Synthetic Applications

Site-Specific Modification Strategies

The ability to selectively modify specific sites on the N-methyl-N,5-diphenyloxazole-2-carboxamide scaffold is crucial for creating derivatives with desired properties. The primary sites for functionalization are the phenyl rings and the carboxamide moiety.

The two phenyl rings in the molecule, one at the 5-position of the oxazole (B20620) and the other on the carboxamide nitrogen, are amenable to various modification strategies, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. researchgate.netwikipedia.org

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions can introduce a range of functional groups onto the phenyl rings. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents will govern the position of the incoming electrophile. The oxazole ring is generally considered an electron-withdrawing group, which would direct incoming electrophiles to the meta-position of the C5-phenyl ring. Conversely, the N-methyl-carboxamide group is an ortho-, para-director on the N-phenyl ring. Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amine, providing a handle for further conjugation.

Halogenation: Incorporation of bromine (-Br) or chlorine (-Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst. These halo-derivatives are excellent precursors for cross-coupling reactions.

Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions may be limited by the deactivating nature of the oxazole ring. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions: Following halogenation of the phenyl rings, various palladium-catalyzed reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. nih.govjocpr.comresearchgate.net These reactions offer a powerful and versatile approach to introduce complex substituents.

Suzuki-Miyaura Coupling: Reaction of a halo-derivative with a boronic acid or ester to form a new C-C bond. jocpr.com

Heck Coupling: Reaction with an alkene to introduce a vinyl group. jocpr.com

Sonogashira Coupling: Coupling with a terminal alkyne to install an alkyne functionality, which is useful for "click" chemistry. nih.gov

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the halo-derivative with an amine. jocpr.com

Table 1: Potential Site-Specific Functionalization Strategies for Phenyl Rings
Reaction TypeReagents and ConditionsPotential Functional Group IntroducedTarget Phenyl Ring and Position
NitrationHNO₃, H₂SO₄-NO₂C5-Phenyl (meta), N-Phenyl (ortho, para)
BrominationNBS, FeBr₃-BrC5-Phenyl (meta), N-Phenyl (ortho, para)
Suzuki CouplingAryl-Br, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O-Aryl, -Vinyl, etc.C5-Phenyl, N-Phenyl (at Br position)
Sonogashira CouplingTerminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N-C≡CRC5-Phenyl, N-Phenyl (at Br position)

The N-methyl carboxamide group is generally stable, but its nitrogen atom can undergo further modification under specific conditions.

N-Alkylation/Arylation: While the existing N-methyl group provides some steric hindrance, further alkylation could be achieved using strong bases and alkyl halides. However, over-alkylation can be a challenge. acs.org

N-Acylation: Introduction of an acyl group is generally difficult on a tertiary amide.

Hydrolysis to Carboxylic Acid: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-phenyl-N-phenyl-oxazole-2-carboxylic acid and methylamine. This resulting carboxylic acid provides a key site for subsequent derivatization and conjugation reactions.

Reduction to Amine: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a secondary amine derivative.

It is important to note that reactions targeting the carboxamide group may require harsh conditions that could potentially affect other parts of the molecule, such as the oxazole ring.

Derivatization for Enhanced Analytical Detection (e.g., Chromatography, Mass Spectrometry)

To improve the detection of this compound in analytical techniques like HPLC and mass spectrometry, derivatization strategies are employed to introduce moieties that enhance signal response. nih.govlibretexts.org

Chromatographic Derivatization: For enhanced UV-Vis or fluorescence detection in HPLC, a chromophore or fluorophore can be attached. libretexts.org This is typically achieved by first functionalizing the parent molecule, for instance, by nitrating and then reducing one of the phenyl rings to an amine. This newly introduced primary amine can then be reacted with a labeling reagent.

Dansyl Chloride: Reacts with primary or secondary amines to produce highly fluorescent sulfonamide derivatives. nih.gov

Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinones.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. nih.gov

Mass Spectrometry Derivatization: Derivatization can improve ionization efficiency and produce characteristic fragmentation patterns in mass spectrometry. nih.govresearchgate.net

Acylation: Introduction of acyl groups can increase volatility for gas chromatography-mass spectrometry (GC-MS) and provide predictable fragmentation. researchgate.net

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used if hydroxyl or primary/secondary amine groups are introduced into the molecule. libretexts.org

Charge-Tagging: For enhanced electrospray ionization (ESI) signal, a permanently charged group (e.g., a quaternary ammonium (B1175870) salt) can be introduced. This is particularly useful for quantitative analysis at low concentrations.

Table 2: Derivatization Strategies for Enhanced Analytical Detection
Analytical TechniqueDerivatization StrategyReagent ExampleTarget Functional Group (on modified parent compound)Benefit
HPLC-FluorescenceFluorescent LabelingDansyl ChloridePrimary/Secondary AmineIncreased sensitivity
HPLC-UV/VisUV-Absorbing TagBenzoyl ChloridePrimary/Secondary Amine, HydroxylEnhanced UV signal
LC-MS (ESI)Charge-TaggingGirard's Reagent TCarbonyl (introduced via oxidation)Improved ionization efficiency
GC-MSSilylationBSTFAHydroxyl, AmineIncreased volatility and stability

Conjugation Strategies for Research Probes (e.g., Fluorophores, Affinity Tags)

Transforming this compound into a research probe requires its covalent attachment to a reporter molecule, such as a fluorophore, or an affinity tag, like biotin. numberanalytics.comrootsanalysis.com This process, known as bioconjugation, typically involves a two-step approach: introducing a reactive "handle" onto the molecule, followed by reaction with the desired probe. biosyn.comthermofisher.com

Introduction of a Reactive Handle: A functional group suitable for conjugation must first be installed on the parent molecule. This can be achieved through the site-specific modifications described in section 7.1.1.

Amine (-NH₂): Introduced via nitration followed by reduction.

Carboxylic Acid (-COOH): Can be introduced via hydrolysis of the amide, or by palladium-catalyzed carboxylation of a halo-derivative.

Alkyne/Azide (B81097): Introduced via Sonogashira coupling (for alkynes) or nucleophilic substitution with sodium azide on a haloalkyl-derivative. These groups are ideal for "click" chemistry reactions. nih.gov

Conjugation to Probes: With a reactive handle in place, the derivative can be conjugated to various probes.

NHS Ester Chemistry: An amine-functionalized derivative can react with an N-hydroxysuccinimide (NHS) ester-activated probe (e.g., NHS-fluorescein, NHS-biotin) to form a stable amide bond. thermofisher.com

Carbodiimide Chemistry: A carboxylic acid-functionalized derivative can be coupled to an amine-containing probe using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).

Click Chemistry: An azide-functionalized derivative can be coupled to an alkyne-containing probe (or vice-versa) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient and specific. nih.gov

Use as a Synthetic Building Block in Complex Chemical Synthesis

The oxazole ring is a valuable scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Derivatives of this compound can serve as versatile building blocks for the construction of more elaborate molecular architectures.

By introducing reactive functional groups at specific positions, the molecule can be incorporated into larger structures using a variety of synthetic methodologies. For example:

A halo-derivative of the C5-phenyl ring could be used in a Suzuki coupling to link the oxazole moiety to another heterocyclic system, creating a potential bidentate ligand or a molecule with extended conjugation for materials applications. rsc.org

A derivative with a carboxylic acid (from amide hydrolysis) could be coupled with an amino acid or peptide, incorporating the diphenyloxazole structure into a peptidomimetic.

The oxazole ring itself can participate in Diels-Alder reactions, serving as a diene to construct pyridine (B92270) derivatives, although this typically requires activation. wikipedia.org

The ability to functionalize the molecule at multiple, distinct sites allows for its use in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then combined. This modular approach is highly valuable in the synthesis of complex natural products and novel pharmaceutical agents. nih.gov

Future Research Directions and Unexplored Avenues for N Methyl N,5 Diphenyloxazole 2 Carboxamide Research

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The synthesis of oxazole (B20620) derivatives is a well-established area of organic chemistry, yet there remains a continuous drive for the development of more efficient, sustainable, and atom-economical methods. Traditional methods for synthesizing the oxazole core, such as the Robinson-Gabriel synthesis and the Bredereck reaction, often involve harsh conditions and the use of stoichiometric reagents, leading to significant waste generation. organic-chemistry.orgtandfonline.com

Furthermore, the principles of green chemistry should be at the forefront of developing new synthetic routes. This includes the use of renewable starting materials, non-toxic solvents such as ionic liquids or water, and energy-efficient techniques like microwave-assisted synthesis. ijpsonline.comnih.govresearchgate.net The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for preparing oxazole-based molecules and has been adapted to more sustainable conditions. nih.govmdpi.com

A comparative overview of traditional versus modern synthetic approaches for the oxazole ring is presented below:

Synthetic Approach Key Features Advantages Disadvantages
Robinson-Gabriel Synthesis Dehydration of 2-acylaminoketonesWell-established, versatileHarsh conditions, use of dehydrating agents
Bredereck Reaction Reaction of α-haloketones with amidesGood yields for 2,4-disubstituted oxazolesUse of stoichiometric reagents
Van Leusen Synthesis Reaction of aldehydes with TosMICMild conditions, high functional group toleranceStoichiometric use of TosMIC
Photoredox Catalysis Visible-light mediated reactionsMild conditions, high efficiencyRequires a photocatalyst
Microwave-Assisted Synthesis Use of microwave irradiationRapid reaction times, often higher yieldsRequires specialized equipment
Ionic Liquid-Based Synthesis Use of ionic liquids as solventsRecyclable solvents, often improved yieldsCost and potential toxicity of some ionic liquids

Advanced Computational Approaches for Predictive Modeling of Interactions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For the oxazole-2-carboxamide (B1358267) scaffold, advanced computational approaches can provide valuable insights into its potential interactions with biological targets and its physicochemical properties.

Predictive Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of oxazole-2-carboxamide derivatives with their biological activities. nih.gov By analyzing a dataset of compounds with known activities, these models can identify key molecular descriptors that influence the desired biological effect, thereby guiding the design of more potent and selective compounds. nih.gov

Molecular docking simulations can be employed to predict the binding mode of N-methyl-N,5-diphenyloxazole-2-carboxamide and its analogs within the active site of a target protein. nih.gov This information can help in understanding the mechanism of action and in designing new derivatives with improved binding affinity and specificity. nih.gov Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the protein-ligand complex, revealing important information about the stability of the interaction and the role of conformational changes. researchcorridor.org

Computational Method Application for Oxazole-2-carboxamides Predicted Outcomes
QSAR Correlating structural features with biological activityIdentification of key molecular descriptors for activity, prediction of activity for new compounds. nih.gov
Molecular Docking Predicting the binding mode in a protein active sitePreferred binding orientation, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov
Molecular Dynamics Simulating the dynamic behavior of the protein-ligand complexStability of the binding mode, conformational changes upon binding, calculation of binding free energies. researchcorridor.org

Exploration of this compound in Emerging Research Areas

The unique electronic and structural properties of the oxazole ring suggest that this compound and its derivatives could find applications in emerging research areas beyond medicinal chemistry.

Materials Science: Heterocyclic compounds, including thiazoles which are structurally similar to oxazoles, have been investigated as organic semiconductors for applications in organic electronics. researchgate.net The oxazole core, with its electron-rich nature, could be incorporated into novel organic materials for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability to tune the electronic properties of the molecule by modifying the substituents on the phenyl rings and the carboxamide group makes this class of compounds particularly attractive for materials design.

Supramolecular Chemistry: The presence of hydrogen bond donors and acceptors in the this compound structure, along with the potential for π-π stacking interactions from the phenyl and oxazole rings, suggests that these molecules could be used as building blocks for the construction of well-defined supramolecular assemblies. These assemblies could find applications in areas such as molecular recognition, sensing, and the development of "smart" materials.

Design of Next-Generation Oxazole-2-carboxamide Research Tools and Probes

The development of chemical probes is crucial for studying biological processes in living systems. The oxazole-2-carboxamide scaffold can serve as a versatile platform for the design of next-generation research tools and probes.

Fluorescent Probes: By incorporating a fluorophore into the oxazole-2-carboxamide structure, it is possible to create fluorescent probes for bioimaging applications. rsc.orgnih.gov The design of such probes often involves a recognition moiety that selectively interacts with a specific biological target and a signaling moiety (the fluorophore) that reports on this interaction through a change in its fluorescence properties. rsc.org The modular nature of the oxazole-2-carboxamide scaffold would allow for the systematic variation of both the recognition and signaling components to optimize the probe's performance. For example, oxazole derivatives have been explored as organelle-targeting fluorophores. nih.gov

The design of a fluorescent probe based on the this compound scaffold could involve the following components:

Probe Component Function Potential Modifications
Recognition Moiety Binds to a specific biological target (e.g., enzyme, receptor)Modification of the phenyl and methyl groups to enhance target affinity and selectivity.
Oxazole-2-carboxamide Core Provides a rigid scaffold for connecting the other componentsCan be further substituted to tune the electronic and photophysical properties.
Fluorophore Emits light upon excitation, allowing for detectionAttachment of a suitable fluorophore (e.g., coumarin, fluorescein, rhodamine) to the scaffold.
Linker Connects the recognition moiety and fluorophore to the coreVariation of the linker length and composition to optimize probe performance.

Q & A

Q. What are the optimized synthetic routes for N-methyl-N,5-diphenyloxazole-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of precursors like substituted oxazole derivatives and carboxamide coupling. Key parameters include:

  • Temperature : Controlled heating (e.g., 80–100°C) to avoid side reactions such as decomposition of labile functional groups .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reaction efficiency .
  • Catalysts : Use of iodine or triethylamine to facilitate cyclization steps, as seen in analogous oxadiazole syntheses . Yield optimization requires iterative adjustments using HPLC to monitor intermediate purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of methyl, phenyl, and carboxamide groups, with shifts at δ 2.5–3.0 ppm (N-methyl) and δ 165–170 ppm (carbonyl) .
  • HPLC : Purity assessment (>95%) and detection of byproducts (e.g., unreacted precursors) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 334.14 for C18H15N2O2) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies on analogous oxazole-carboxamides suggest:

  • Acidic/basic conditions : Hydrolysis of the carboxamide group occurs at pH < 3 or > 10, forming carboxylic acid or amine derivatives .
  • Thermal stability : Decomposition above 150°C, as shown by thermogravimetric analysis (TGA) of related compounds .
  • Storage : Recommend anhydrous environments at −20°C to prevent oxidation of the oxazole ring .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the phenyl and methyl groups to enhance biological activity?

SAR studies on similar compounds reveal:

  • Phenyl substituents : Electron-withdrawing groups (e.g., -NO2, -CF3) at the 5-position increase binding affinity to kinase targets by 2–3 fold compared to electron-donating groups .
  • N-methyl group : Removal reduces metabolic stability (e.g., shorter half-life in hepatic microsomes) due to increased susceptibility to oxidative demethylation .
  • Oxazole ring substitution : Fluorination at the 4-position improves solubility without compromising activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., IC50 vs. EC50) .
  • Purity differences : Validate compound purity via orthogonal methods (HPLC + NMR) before biological testing .
  • Solvent artifacts : DMSO concentrations >0.1% may inhibit certain enzymes, confounding results .

Q. What computational and experimental strategies are effective for identifying biological targets of this compound?

  • Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina; prioritize targets with binding energies < −8 kcal/mol .
  • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase profiling : Employ competitive binding assays (e.g., KINOMEscan) to quantify inhibition of >400 kinases .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetic properties in preclinical models?

Key approaches include:

  • Plasma stability assays : Incubate with rat plasma (37°C) and monitor degradation via LC-MS over 24 hours .
  • Caco-2 permeability : Evaluate apical-to-basolateral transport to predict oral bioavailability .
  • Microsomal clearance : Measure remaining parent compound after incubation with liver microsomes and NADPH .

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